molecular formula C5H8F3N B3058793 (3S)-3-(Trifluoromethyl)pyrrolidine CAS No. 918831-12-6

(3S)-3-(Trifluoromethyl)pyrrolidine

Cat. No.: B3058793
CAS No.: 918831-12-6
M. Wt: 139.12
InChI Key: HCWXUWGQMOEJJJ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(Trifluoromethyl)pyrrolidine is an organic compound with the chemical formula C5H8F3N. It is a fluorinated pyrrolidine derivative, characterized by the presence of a trifluoromethyl group attached to the third carbon of the pyrrolidine ring. This compound is known for its unique chemical properties and biological activity, making it a valuable molecule in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Trifluoromethyl)pyrrolidine typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrrolidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

(3S)-3-(Trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-(Trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .

Properties

CAS No.

918831-12-6

Molecular Formula

C5H8F3N

Molecular Weight

139.12

IUPAC Name

(3S)-3-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2/t4-/m0/s1

InChI Key

HCWXUWGQMOEJJJ-BYPYZUCNSA-N

Isomeric SMILES

C1CNC[C@H]1C(F)(F)F

SMILES

C1CNCC1C(F)(F)F

Canonical SMILES

C1CNCC1C(F)(F)F

Origin of Product

United States

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